molecular formula C13H19F2NO B1399572 {[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine CAS No. 1411633-23-2

{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine

Cat. No.: B1399572
CAS No.: 1411633-23-2
M. Wt: 243.29 g/mol
InChI Key: YBSQYGJGAFPYEX-UHFFFAOYSA-N
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Description

{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine is an organic compound that features a phenyl ring substituted with a difluoroethoxy group and an amine group attached to a methylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Difluoroethoxy Group: The difluoroethoxy group can be introduced via nucleophilic substitution reactions using appropriate difluoromethylating agents.

    Attachment to the Phenyl Ring: The difluoroethoxy group is then attached to the phenyl ring through electrophilic aromatic substitution reactions.

    Introduction of the Methylpropyl Chain: The methylpropyl chain can be introduced via alkylation reactions using suitable alkylating agents.

    Formation of the Amine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing imines back to amines.

    Substitution: The phenyl ring and the difluoroethoxy group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines or oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the difluoroethoxy group.

Scientific Research Applications

Chemistry

In chemistry, {[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways. Its difluoroethoxy group is of particular interest due to its potential to enhance the metabolic stability and bioavailability of drug candidates.

Industry

In industry, this compound is explored for its potential use in the production of advanced materials, including polymers and coatings. Its unique chemical properties can impart desirable characteristics to these materials, such as improved durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of {[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group may enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    {[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine: This compound is unique due to the presence of both the difluoroethoxy group and the amine group attached to a methylpropyl chain.

    This compound: Similar compounds may include those with variations in the alkyl chain or the substitution pattern on the phenyl ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

IUPAC Name

N-[[4-(2,2-difluoroethoxy)phenyl]methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2NO/c1-10(2)7-16-8-11-3-5-12(6-4-11)17-9-13(14)15/h3-6,10,13,16H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSQYGJGAFPYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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